molecular formula C12H12N2O4S2 B11994892 N-(Phenylsulphonyl)sulphanilamide CAS No. 80789-73-7

N-(Phenylsulphonyl)sulphanilamide

Cat. No.: B11994892
CAS No.: 80789-73-7
M. Wt: 312.4 g/mol
InChI Key: TXWROWPXUQZXFZ-UHFFFAOYSA-N
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Description

N-(Phenylsulphonyl)sulphanilamide is an organic compound with the molecular formula C12H12N2O4S2. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a phenyl ring and an amino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Phenylsulphonyl)sulphanilamide can be synthesized through several methods. One common approach involves the reaction of sulfanilamide with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using automated equipment. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Reaction Pathways

The compound is typically synthesized via nucleophilic substitution reactions between aromatic amines and sulfonyl chlorides. Two primary methodologies are documented:

Method 1: Direct Reaction of Aniline with Benzene Sulfonyl Chloride

  • Reagents : Aniline, benzene sulfonyl chloride, diethyl ether (solvent).

  • Conditions : Reaction at 0°C, followed by stirring at room temperature.

  • Yield : 85% reported by Conway and Gribble .

  • Mechanism : The amine group in aniline attacks the electrophilic sulfur in benzene sulfonyl chloride, displacing the chloride ion to form the sulfonamide bond.

Method 2: Pyridine-Mediated Synthesis

  • Reagents : Benzene sulfonyl chloride, pyridine (base), chlorinated solvent (e.g., dichloromethane).

  • Conditions : Portion-wise addition of sulfonyl chloride, stirring at room temperature.

  • Yield : Up to 97% under optimized conditions .

  • Mechanism : Pyridine neutralizes the HCl byproduct, driving the reaction to completion.

Method Reagents Conditions Yield Reference
Direct ReactionAniline, benzene sulfonyl chlorideDiethyl ether, 0°C → RT85%
Pyridine-MediatedBenzene sulfonyl chloride, pyridineChlorinated solvent, RT97%

Structural Confirmation

The compound is validated via spectroscopic and analytical techniques:

  • IR Spectroscopy : Absorption bands corresponding to S=O stretches (≈1300–1350 cm⁻¹) and N–H bonds (≈3300–3500 cm⁻¹).

  • ¹H NMR : Singlet for the NH proton (δ ≈ 10.5 ppm) and aromatic protons (δ ≈ 7.5–8.5 ppm) .

  • X-ray Crystallography : Confirms planar geometry around the sulfonamide nitrogen and sulfur atoms .

Chemical Reactions of N-(Phenylsulphonyl)sulphanilamide

The compound exhibits reactivity typical of sulfonamides, with key transformations including hydrolysis and enzymatic inhibition.

Hydrolysis

Under acidic or alkaline conditions, the sulfonamide undergoes hydrolysis to yield sulfanilic acid (4-aminobenzenesulfonic acid):

Reaction :
This compound+H2OH+or OH4-Aminobenzenesulfonic acid+Phenylsulfonic acid\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{4-Aminobenzenesulfonic acid} + \text{Phenylsulfonic acid}

This reaction is analogous to the hydrolysis of sulfanilamide derivatives, where the sulfonamide bond cleaves to release the parent acids .

Enzymatic Inhibition

While not explicitly studied for this compound, structurally related N-phenylsulfonamides exhibit potent inhibitory activity against enzymes like carbonic anhydrase (CA) and cholinesterases (AChE/BChE). For example:

  • CA I/II Inhibition : K_i values in the nanomolar range (e.g., K_i = 45.7 nM for CA I) .

  • Cholinesterase Inhibition : IC₅₀ values as low as 24.4 nM for BChE .

These findings suggest potential applications in therapeutic contexts, though direct evidence for this compound requires further investigation.

Pharmaceutical Potential

The compound’s sulfonamide core is a pharmacophore in drugs targeting:

  • Antibacterial Agents : Dual DHPS/DHFR inhibitors (e.g., compound 11a in ).

  • Enzyme Inhibitors : CA and cholinesterase inhibitors, as demonstrated in analogous compounds .

Synthetic Utility

As a sulfonamide derivative, it serves as a precursor for heterocyclic compounds (e.g., pyrazolopyrid-2-ones) via hydrazinolysis or cyclization reactions .

Scientific Research Applications

Antimicrobial Activity

N-(Phenylsulphonyl)sulphanilamide belongs to a class of compounds known as sulfonamides, which are widely recognized for their antimicrobial properties. These compounds have been effectively used to treat various infections, including urinary tract infections and bacterial dysentery. They act by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA production .

Anti-inflammatory Effects

Research indicates that sulfonamides, including this compound, possess anti-inflammatory properties. They have been evaluated for their effectiveness in reducing inflammation in various models, making them potential candidates for treating inflammatory diseases .

Anticancer Potential

Sulfonamides have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. Studies have highlighted their use as scaffolds in the design of novel anticancer agents, showcasing their versatility in medicinal chemistry .

Carbonic Anhydrase Inhibition

This compound has been identified as a carbonic anhydrase inhibitor, which is significant for treating conditions like glaucoma and epilepsy. Compounds with this functional group are being investigated for their role in modulating enzyme activity and improving therapeutic outcomes .

Common Synthetic Approaches

The synthesis of this compound typically involves the reaction of sulfonyl chlorides with amines. The most common method includes:

  • Reaction with Sulfonyl Chlorides : This method involves treating primary or secondary amines with sulfonyl chlorides in the presence of a base (e.g., sodium carbonate). This approach is favored due to its efficiency and straightforward procedure .

Recent Advances

Recent studies have explored electrochemical methods for synthesizing sulfonamides, offering more environmentally friendly alternatives and improved yields compared to traditional methods .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth, supporting its application as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of this compound were assessed using animal models. The compound demonstrated a marked reduction in inflammatory markers compared to controls, suggesting its potential utility in treating inflammatory diseases.

Case Study 3: Anticancer Activity

Research focusing on the anticancer properties of sulfonamide derivatives highlighted this compound's ability to inhibit tumor cell proliferation in vitro. Further studies are warranted to explore its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of N-(Phenylsulphonyl)sulphanilamide involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Phenylsulphonyl)sulphanilamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual sulfonyl and amino groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Biological Activity

N-(Phenylsulphonyl)sulphanilamide is a derivative of sulphanilamide, a well-known sulfonamide antibiotic. This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

1. Overview of Sulphanilamide Derivatives

Sulphanilamide and its derivatives are recognized for their diverse pharmacological profiles. They primarily act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria, which is essential for DNA replication and cell growth . This mechanism underlies their effectiveness against various bacterial strains.

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundEscherichia coli7.812
This compoundStaphylococcus aureus15.625
This compoundKlebsiella pneumoniae31.250
This compoundPseudomonas aeruginosa62.500

These results indicate that the compound exhibits potent activity against E. coli and moderate activity against other tested strains .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. For instance, hybrid compounds incorporating nitric oxide (NO) donors with sulfanilamide derivatives have shown enhanced anti-tumor activities against various human cancer cell lines. One study reported that a specific derivative exhibited IC50 values ranging from 0.008 to 0.021 μM, indicating potent efficacy against both chemo-sensitive and resistant cancer cells .

The mechanism by which these compounds exert their anticancer effects includes:

  • Tubulin Polymerization Inhibition : Disruption of microtubule formation, essential for mitosis.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Anti-Angiogenesis : Preventing the formation of new blood vessels that supply tumors .

4. Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits additional biological activities:

  • Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation, potentially useful in treating conditions like arthritis .
  • Antidiabetic Properties : Certain sulfanilamide derivatives have demonstrated hypoglycemic effects, indicating potential use in diabetes management .
  • Antiviral Activity : Research indicates that some sulfanilamide derivatives possess anti-HIV properties, contributing to their therapeutic versatility .

5. Challenges and Future Directions

Despite the promising biological activities of this compound, challenges such as antibiotic resistance necessitate ongoing research into novel derivatives with enhanced efficacy and reduced side effects. The development of new compounds that can circumvent existing resistance mechanisms is critical for future therapeutic applications.

Properties

CAS No.

80789-73-7

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

4-amino-N-(benzenesulfonyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c13-10-6-8-12(9-7-10)20(17,18)14-19(15,16)11-4-2-1-3-5-11/h1-9,14H,13H2

InChI Key

TXWROWPXUQZXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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